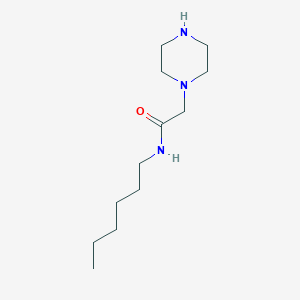
1-Piperazineacetamide, N-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetamide, N-hexyl- is a chemical compound with the molecular formula C12H25N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-Piperazineacetamide, N-hexyl- involves several steps and can be achieved through different synthetic routes. One common method is the reaction of piperazine with hexylamine in the presence of acetic anhydride. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar principles. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
1-Piperazineacetamide, N-hexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-Piperazineacetamide, N-hexyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, N-hexyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-Piperazineacetamide, N-hexyl- can be compared with other similar compounds, such as:
Piperazine: The parent compound, which is widely used as an anthelmintic agent.
Ranolazine: A piperazine derivative used as an anti-anginal medication.
Hexylamine: A related compound used in the synthesis of various organic molecules
The uniqueness of 1-Piperazineacetamide, N-hexyl- lies in its specific structure, which imparts distinct chemical and biological properties. Its hexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
CAS No. |
89433-51-2 |
|---|---|
Molecular Formula |
C12H25N3O |
Molecular Weight |
227.35 g/mol |
IUPAC Name |
N-hexyl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-2-3-4-5-6-14-12(16)11-15-9-7-13-8-10-15/h13H,2-11H2,1H3,(H,14,16) |
InChI Key |
PDSFMFREWFVSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















